Cas no 1400645-33-1 (Methyl (4-bromo-2-carbamoyl-phenoxy)acetate)

Methyl (4-bromo-2-carbamoyl-phenoxy)acetate 化学的及び物理的性質
名前と識別子
-
- methyl 2-(4-bromo-2-carbamoylphenoxy)acetate
- Methyl (4-bromo-2-carbamoyl-phenoxy)acetate
- CS-0445726
- methyl2-(4-bromo-2-carbamoylphenoxy)acetate
- 1400645-33-1
- AS-11521
- AKOS026674323
- MFCD06795960
-
- MDL: MFCD06795960
- インチ: 1S/C10H10BrNO4/c1-15-9(13)5-16-8-3-2-6(11)4-7(8)10(12)14/h2-4H,5H2,1H3,(H2,12,14)
- InChIKey: IXHNFRUVWLUXCJ-UHFFFAOYSA-N
- SMILES: C(OC)(=O)COC1=CC=C(Br)C=C1C(N)=O
計算された属性
- 精确分子量: 286.97932g/mol
- 同位素质量: 286.97932g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 16
- 回転可能化学結合数: 5
- 複雑さ: 272
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.4
- トポロジー分子極性表面積: 78.6Ų
じっけんとくせい
- ゆうかいてん: 163-168°C
Methyl (4-bromo-2-carbamoyl-phenoxy)acetate Security Information
- Signal Word:Warning
- 危害声明: H315; H319; H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- 储存条件:Store at room temperature
Methyl (4-bromo-2-carbamoyl-phenoxy)acetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | M296233-25mg |
Methyl (4-bromo-2-carbamoyl-phenoxy)acetate |
1400645-33-1 | 25mg |
$224.00 | 2023-05-18 | ||
TRC | M296233-50mg |
Methyl (4-bromo-2-carbamoyl-phenoxy)acetate |
1400645-33-1 | 50mg |
$339.00 | 2023-05-18 | ||
TRC | M296233-10mg |
Methyl (4-bromo-2-carbamoyl-phenoxy)acetate |
1400645-33-1 | 10mg |
$115.00 | 2023-05-18 | ||
A2B Chem LLC | AI34072-100mg |
Methyl (4-bromo-2-carbamoyl-phenoxy)acetate |
1400645-33-1 | 98% | 100mg |
$178.00 | 2024-04-20 | |
1PlusChem | 1P00HW6W-250mg |
Methyl (4-bromo-2-carbamoyl-phenoxy)acetate |
1400645-33-1 | 98% | 250mg |
$305.00 | 2025-02-28 | |
1PlusChem | 1P00HW6W-100mg |
Methyl (4-bromo-2-carbamoyl-phenoxy)acetate |
1400645-33-1 | 98% | 100mg |
$174.00 | 2025-02-28 | |
1PlusChem | 1P00HW6W-1g |
Methyl (4-bromo-2-carbamoyl-phenoxy)acetate |
1400645-33-1 | 98% | 1g |
$830.00 | 2025-02-28 | |
A2B Chem LLC | AI34072-250mg |
Methyl (4-bromo-2-carbamoyl-phenoxy)acetate |
1400645-33-1 | 98% | 250mg |
$311.00 | 2024-04-20 | |
abcr | AB337007-1g |
Methyl (4-bromo-2-carbamoyl-phenoxy)acetate; . |
1400645-33-1 | 1g |
€1296.90 | 2024-04-19 | ||
Ambeed | A351025-1g |
Methyl 2-(4-bromo-2-carbamoylphenoxy)acetate |
1400645-33-1 | 95+% | 1g |
$727.0 | 2024-04-24 |
Methyl (4-bromo-2-carbamoyl-phenoxy)acetate 関連文献
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Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
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Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
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Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
-
Jiayu Zhang,Junfeng Xie,Min Wang,Xiangjiang Zheng,Zhen Zhang,Xuemei Li,Bo Tang Dalton Trans., 2018,47, 12667-12670
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
-
Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
-
Jiang-Lin Wang,Lu Zhang,Lian-Xun Gao,Ji-Lei Chen,Te Zhou,Feng-Lei Jiang J. Mater. Chem. B, 2021,9, 8639-8645
-
Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
Methyl (4-bromo-2-carbamoyl-phenoxy)acetateに関する追加情報
Recent Advances in the Study of Methyl (4-bromo-2-carbamoyl-phenoxy)acetate (CAS: 1400645-33-1)
Methyl (4-bromo-2-carbamoyl-phenoxy)acetate (CAS: 1400645-33-1) is a chemical compound of significant interest in the field of medicinal chemistry and drug discovery. Recent studies have highlighted its potential as a key intermediate in the synthesis of novel therapeutic agents, particularly in the development of small-molecule inhibitors targeting various disease pathways. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential applications in pharmaceutical development.
One of the most notable advancements in the study of Methyl (4-bromo-2-carbamoyl-phenoxy)acetate is its role in the synthesis of kinase inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound serves as a crucial building block in the development of selective inhibitors for protein kinases involved in cancer progression. The study utilized a multi-step synthetic route, with Methyl (4-bromo-2-carbamoyl-phenoxy)acetate as a key intermediate, to produce a series of compounds with potent inhibitory activity against specific kinase targets. The results indicated that derivatives of this compound exhibited promising anti-proliferative effects in vitro, suggesting its potential as a scaffold for anticancer drug development.
In addition to its applications in oncology, recent research has explored the use of Methyl (4-bromo-2-carbamoyl-phenoxy)acetate in the development of anti-inflammatory agents. A 2022 study in Bioorganic & Medicinal Chemistry Letters reported the synthesis of novel derivatives of this compound, which demonstrated significant inhibition of pro-inflammatory cytokines in cell-based assays. The study highlighted the compound's ability to modulate inflammatory pathways, making it a valuable candidate for further investigation in the treatment of chronic inflammatory diseases.
Another area of interest is the compound's potential in central nervous system (CNS) drug discovery. A recent preprint article (2023) on ChemRxiv described the use of Methyl (4-bromo-2-carbamoyl-phenoxy)acetate as a precursor in the synthesis of neuroprotective agents. The study found that certain derivatives of this compound exhibited protective effects against oxidative stress in neuronal cells, suggesting its utility in the development of therapies for neurodegenerative disorders such as Alzheimer's and Parkinson's diseases.
The synthetic versatility of Methyl (4-bromo-2-carbamoyl-phenoxy)acetate has also been a focus of recent research. A 2023 publication in Organic Process Research & Development detailed an optimized large-scale synthesis protocol for this compound, addressing previous challenges related to yield and purity. The new method employs greener solvents and catalysts, aligning with the pharmaceutical industry's growing emphasis on sustainable chemistry practices.
Despite these promising developments, challenges remain in the full characterization of this compound's pharmacological profile. Current research gaps include the need for more comprehensive in vivo studies to evaluate the pharmacokinetics and toxicity profiles of derivatives based on this scaffold. Additionally, further structure-activity relationship (SAR) studies are required to optimize the biological activity of these compounds while minimizing potential off-target effects.
In conclusion, Methyl (4-bromo-2-carbamoyl-phenoxy)acetate (CAS: 1400645-33-1) continues to emerge as a valuable chemical entity in medicinal chemistry research. Its diverse applications in drug discovery, from oncology to CNS disorders, underscore its importance as a versatile building block. As research progresses, this compound is likely to play an increasingly significant role in the development of novel therapeutic agents, particularly as synthetic methodologies and biological evaluations continue to advance.
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